N-Hidroxi-11-azaartemisinina

Descripción general

Descripción

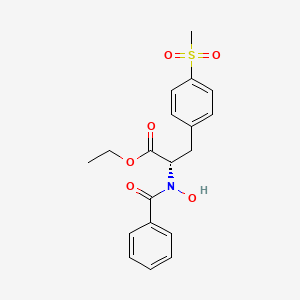

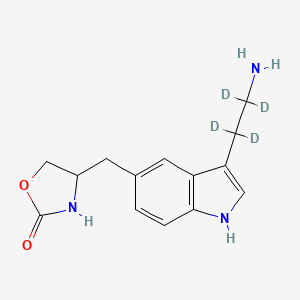

N-Hydroxy-11-azaartemisinin, also known as N-Hydroxy-11-azaartemisinin, is a useful research compound. Its molecular formula is C₁₅H₂₃NO₅ and its molecular weight is 297.35. The purity is usually 95%.

BenchChem offers high-quality N-Hydroxy-11-azaartemisinin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-11-azaartemisinin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad anticancerígena

Los derivados de la N-Hidroxi-11-azaartemisinina han mostrado resultados prometedores en el campo de la investigación del cáncer {svg_1}. Se preparó una serie de nuevos compuestos utilizando 11-azaartemisinina y varias azidas, y estos compuestos sintetizados se evaluaron por su actividad citotóxica contra líneas celulares KB y HepG2 {svg_2}. Trece de los compuestos sintetizados mostraron una buena actividad citotóxica contra estas líneas celulares de cáncer humano, con valores de concentración inhibitoria media en un rango de 4,27–70,40 μM {svg_3}.

Actividad antimalárica

La this compound tiene aplicaciones potenciales en el tratamiento de la malaria {svg_4}. Se diseñaron N-11-azaartemisininas potencialmente activas contra Plasmodium falciparum combinando el potencial electrostático molecular (MEP), la interacción ligando-receptor y modelos construidos con métodos de aprendizaje automático supervisados {svg_5}. Las ideas extraídas de esta investigación permitieron el diseño de dieciséis nuevas N-11-azaartemisininas {svg_6}.

Síntesis de nuevos compuestos

La this compound se utiliza en la síntesis de nuevos compuestos {svg_7}. Estos nuevos compuestos se prepararon en condiciones de reacción suaves utilizando la reacción en clic de 11-azaartemisinina y varias azidas {svg_8}. Todos los compuestos sintetizados se caracterizaron completamente mediante datos espectrales {svg_9}.

Diseño de fármacos

La this compound se utiliza en el diseño de nuevos fármacos {svg_10}. La optimización de las estructuras moleculares se realizó utilizando el enfoque B3LYP/6-31G* {svg_11}. Se utilizaron mapas MEP e interacciones ligando-receptor para investigar las características estructurales clave necesarias para las actividades biológicas y las posibles interacciones entre N-11-azaartemisininas y el hemo, respectivamente {svg_12}.

Actividad citotóxica

Algunos derivados de la this compound han mostrado actividad citotóxica {svg_13}. Por ejemplo, el diol 7 exhibió actividad citotóxica contra el carcinoma ductal de mama humano {svg_14}.

Desarrollo de fármacos antimaláricos

La this compound se utiliza en el desarrollo de fármacos antimaláricos {svg_15}. Los métodos de aprendizaje automático supervisados permitieron la separación de los compuestos investigados en dos clases: cha y cla, con las propiedades εLUMO+1 (un nivel por encima de la energía del orbital molecular desocupado más bajo), d (C 6 -C 5) (distancia entre los átomos C 6 y C 5 en los ligandos) y TSA (área superficial total) responsables de la clasificación {svg_16}. El resultado de esta aplicación mostró doce nuevas N-11-azaartemisininas prometedoras para la síntesis y la evaluación biológica {svg_17}.

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-Hydroxy-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of artemisinin and its derivatives are the Plasmodium parasites , which cause malaria . In addition, recent studies have shown that artemisinin derivatives also possess anticancer activity with strong selectivity .

Mode of Action

It is known that artemisinin and its derivatives interact with theheme (iron(II)-protoporphyrin IX) produced by the Plasmodium parasites during their digestion of hemoglobin . This interaction leads to the generation of reactive oxygen species that damage the parasite . In the context of cancer, artemisinin derivatives are believed to induce cell cycle arrest and apoptosis .

Biochemical Pathways

Artemisinin and its derivatives, including N-Hydroxy-11-azaartemisinin, affect several biochemical pathways. In the case of malaria, they interfere with the heme detoxification pathway of the Plasmodium parasites . In cancer cells, they are known to affect various pathways involved in cell proliferation and survival .

Pharmacokinetics

It is known that artemisinin derivatives generally havelow oral bioavailability due to their poor absorption . N-Hydroxy-11-azaartemisinin has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int 189.4, CL tot 32.2 ml/min/kg), and high relative bioavailability (F = 59%) .

Result of Action

The result of N-Hydroxy-11-azaartemisinin’s action is the death of the Plasmodium parasites in the case of malaria . In cancer, it leads to the death of cancer cells . Several derivatives of N-Hydroxy-11-azaartemisinin have shown high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice .

Action Environment

The action of N-Hydroxy-11-azaartemisinin can be influenced by various environmental factors. For instance, the presence of ferrous iron enhances the antimalarial activity of artemisinin derivatives . Additionally, the pH of the environment can affect the stability of these compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of N-Hydroxy-11-azaartemisinin.

Análisis Bioquímico

Biochemical Properties

N-Hydroxy-11-azaartemisinin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to have cytotoxic activity against KB and HepG2 cell lines

Cellular Effects

N-Hydroxy-11-azaartemisinin has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-Hydroxy-11-azaartemisinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxy-11-azaartemisinin change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Hydroxy-11-azaartemisinin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Hydroxy-11-azaartemisinin is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Hydroxy-11-azaartemisinin is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMKGYLLDNUUNG-NNWCWBAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301105743 | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086409-82-6 | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)